molecular formula C12H14N2OS B8297656 (1-Methyl-1H-imidazol-2-yl)[4-(methylthio)phenyl]methanol

(1-Methyl-1H-imidazol-2-yl)[4-(methylthio)phenyl]methanol

Cat. No. B8297656
M. Wt: 234.32 g/mol
InChI Key: HXIKDKLJNIEGDL-UHFFFAOYSA-N
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Patent
US06740666B2

Procedure details

To a solution of N-methylimidazole (10.0 g, 122 mmol) in 500 mL THF at −78° C. was added n-butyllithium (2.5 M in hexanes, 48.7 mL, 118 mmol) dropwise and the resulting solution was stirred at −78° C. for 30 min. 4-(Methylthio)benzaldehyde (14.73 mL, 110 mmol) was then added at −78° C. and the mixture was stirred until completion by TLC, and quenched with NH4Cl (sat). The mixture was then diluted with EtOAc, extracted and washed (NaHCO3 (sat.), brine). The organic phase was dried over MgSO4, filtered and concentrated. Crystallization (EtOAc/Hexanes) yielded (1-Methyl-1H-imidazol-2-yl)[4-(methylthio)phenyl]methanol.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
48.7 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][N:4]=[CH:3]1.C([Li])CCC.[CH3:12][S:13][C:14]1[CH:21]=[CH:20][C:17]([CH:18]=[O:19])=[CH:16][CH:15]=1>C1COCC1>[CH3:1][N:2]1[CH:6]=[CH:5][N:4]=[C:3]1[CH:18]([C:17]1[CH:20]=[CH:21][C:14]([S:13][CH3:12])=[CH:15][CH:16]=1)[OH:19]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CN1C=NC=C1
Name
Quantity
48.7 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
14.73 mL
Type
reactant
Smiles
CSC1=CC=C(C=O)C=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the resulting solution was stirred at −78° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred until completion by TLC
CUSTOM
Type
CUSTOM
Details
quenched with NH4Cl (sat)
ADDITION
Type
ADDITION
Details
The mixture was then diluted with EtOAc
EXTRACTION
Type
EXTRACTION
Details
extracted
WASH
Type
WASH
Details
washed (NaHCO3 (sat.), brine)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Crystallization (EtOAc/Hexanes)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN1C(=NC=C1)C(O)C1=CC=C(C=C1)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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